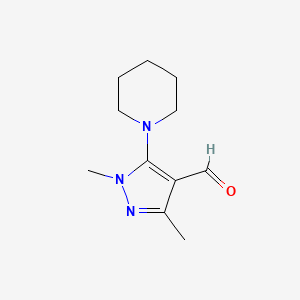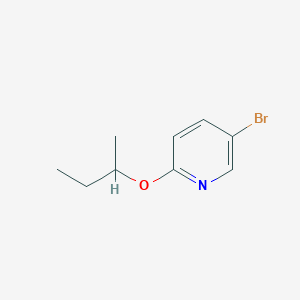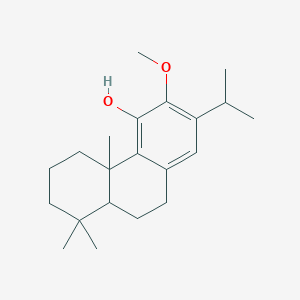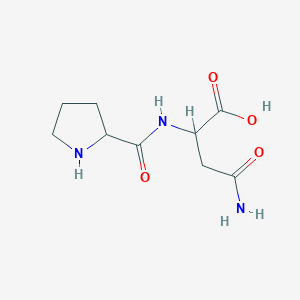
1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C11H18N3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group on the pyrazole ring.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-(morpholin-1-YL)-1H-pyrazole-4-carbaldehyde: Similar structure but with a morpholine group instead of piperidine.
1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyrrolidine group instead of piperidine.
Uniqueness
1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the piperidine group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-piperidin-1-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H17N3O/c1-9-10(8-15)11(13(2)12-9)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3 |
Clave InChI |
HRCPEZSJTISNIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C=O)N2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)
![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)



